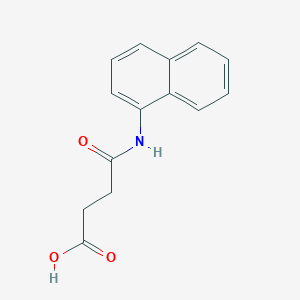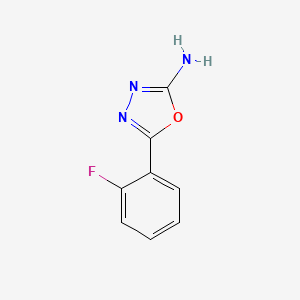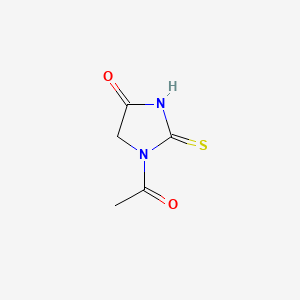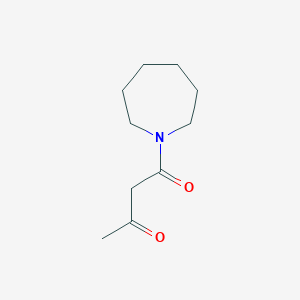
1-(Azepan-1-yl)butane-1,3-dione
Vue d'ensemble
Description
1-(Azepan-1-yl)butane-1,3-dione is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their chemistry, which can provide insights into the synthesis, molecular structure, and reactivity of similar compounds. The first paper discusses 1-azabicyclo[1.1.0]butanes, which are precursors to azetidines and share some structural similarities with 1-(Azepan-1-yl)butane-1,3-dione, particularly in the presence of a nitrogen atom within a strained ring system . The second paper introduces a novel synthon that could potentially be used in the synthesis of nitrogen-containing compounds, which might be relevant to the synthesis of 1-(Azepan-1-yl)butane-1,3-dione .
Synthesis Analysis
The synthesis of 1-(Azepan-1-yl)butane-1,3-dione is not explicitly covered in the provided papers. However, the synthesis of related compounds, such as 1-azabicyclo[1.1.0]butanes, involves the use of strained ring systems that allow for double functionalization at the 1,3 positions . This suggests that similar strategies could potentially be applied to the synthesis of 1-(Azepan-1-yl)butane-1,3-dione, utilizing the reactivity of the nitrogen-containing ring to introduce functional groups at specific positions on the ring.
Molecular Structure Analysis
The molecular structure of 1-(Azepan-1-yl)butane-1,3-dione would likely involve a seven-membered azepane ring attached to a butane-1,3-dione moiety. The papers do not directly address the molecular structure of this specific compound, but they do provide information on the structural aspects of related nitrogen-containing rings. The presence of a nitrogen atom within a ring system can introduce strain and influence the reactivity and stability of the compound . The molecular structure analysis of 1-(Azepan-1-yl)butane-1,3-dione would benefit from considering these factors.
Chemical Reactions Analysis
The chemical reactions involving 1-(Azepan-1-yl)butane-1,3-dione are not detailed in the provided papers. However, the reactivity of similar compounds, such as 1-azabicyclo[1.1.0]butanes, indicates that the nitrogen atom in the ring can participate in various chemical transformations. These transformations can lead to the formation of functionalized azetidines and other nitrogen-containing heterocycles . The novel synthon discussed in the second paper also suggests the possibility of using phosphoranylidene compounds to introduce nitrogen into organic molecules .
Physical and Chemical Properties Analysis
Applications De Recherche Scientifique
Tautomeric Studies and Acid-Base Properties
Research on azoderivatives of β-diketones, including compounds related to 1-(Azepan-1-yl)butane-1,3-dione, has provided insights into their tautomeric behaviors and acid-base properties. Studies involving derivatives such as 1-phenyl-2-(2-hydroxyphenylhydrazo)butane-1,3-dione have shown that these compounds exist in a mixture of tautomeric forms, influenced by solvent polarity. The tautomeric balance shifts towards the enol-azo form with increased solvent polarity, indicating the compound's structural flexibility and potential applications in chemical sensing and material science (Mahmudov, Rahimov, Babanly, Hasanov, Pashaev, Gasanov, Kopylovich, Pombeiro, 2011).
Thermal Stability of Cyano-substituted Azoderivatives
The structural and thermal properties of cyano-substituted azoderivatives of β-diketones have been investigated, revealing high thermal stability. Such compounds, including 1-ethoxy-2-(4-cyanophenylhydrazo)butane-1,3-dione, demonstrate distinct thermal behavior with well-defined phase transition peaks. This suggests potential applications in materials science, particularly in developing thermally stable polymers and coatings (Mahmudov, Kopylovich, Luzyanin, Mizar, Silva, André, Pombeiro, 2011).
Copper-selective Sensors
Compounds related to 1-(Azepan-1-yl)butane-1,3-dione have been utilized in the development of copper-selective sensors. The use of 1-phenyl-2-(2-hydroxyphenylhydrazo)butane-1,3-dione in poly(vinyl chloride) (PVC) membrane electrodes has shown effective copper ion detection with high selectivity and sensitivity. Such sensors are applicable in environmental monitoring, industrial processes, and analytical chemistry to detect trace levels of copper in various matrices (Kopylovich, Mahmudov, Pombeiro, 2011).
Novel Syntheses and Functionalization
Research on 1-(Azepan-1-yl)butane-1,3-dione derivatives has led to innovative synthetic pathways for complex molecules. For instance, studies on the synthesis of quinolizin-2-one and pyrido[1,2-a]azepin-2-one derivatives from difluoroboron complexes of aroylacetones highlight the versatility of these compounds in organic synthesis. Such methodologies open new avenues for the synthesis of heterocyclic compounds with potential pharmaceutical applications (Kravtsov, Baranin, Belyakov, Dorokhov, 2011).
Safety And Hazards
According to the safety data sheet, 1-(Azepan-1-yl)butane-1,3-dione should not be released into the environment . In case of contact, it is advised to wash the area with copious amounts of water and seek medical attention if necessary . It should be handled with care to avoid contact with skin and eyes, and inhalation of vapour or mist .
Propriétés
IUPAC Name |
1-(azepan-1-yl)butane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-9(12)8-10(13)11-6-4-2-3-5-7-11/h2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVCYDMFGFDHYDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)N1CCCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90999838 | |
| Record name | 1-(Azepan-1-yl)butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90999838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azepan-1-yl)butane-1,3-dione | |
CAS RN |
78553-62-5 | |
| Record name | 1-(Hexahydro-1H-azepin-1-yl)-1,3-butanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78553-62-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC74486 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74486 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(Azepan-1-yl)butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90999838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



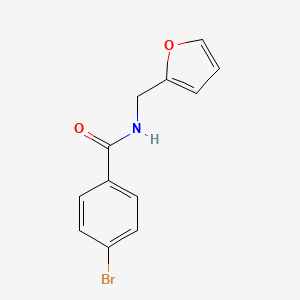
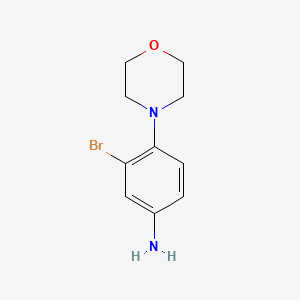
![2-(2-furoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B1331042.png)
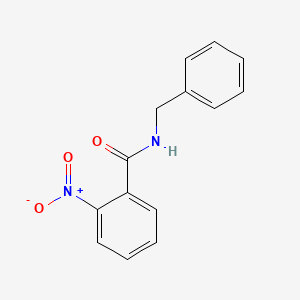
![(2S)-1-{[4-(tert-butyl)phenyl]sulfonyl}pyrrolidine-2-carboxylic acid](/img/structure/B1331046.png)
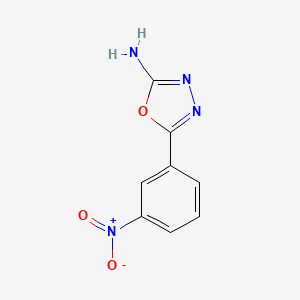
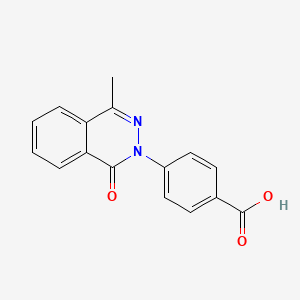

![1-[(2,2-Dichloro-1-isothiocyanatovinyl)sulfonyl]-4-methylbenzene](/img/structure/B1331063.png)


